Chemical properties of (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride
Chemical properties of (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride
This technical guide details the chemical properties, synthesis, and applications of (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride , a critical chiral building block in modern medicinal chemistry.
Executive Summary
(3S,4R)-4-Methoxypiperidin-3-ol hydrochloride is a functionalized, chiral piperidine derivative characterized by a trans-relationship between the C3-hydroxyl and C4-methoxy substituents. It has emerged as a high-value scaffold in drug discovery, particularly in the development of fourth-generation EGFR inhibitors (e.g., BLU-945 ) for non-small cell lung cancer (NSCLC). Its structural rigidity and specific stereochemistry allow for precise vectoring of polar groups within kinase binding pockets, improving potency and metabolic stability.
Chemical Identity & Stereochemistry
The compound is the hydrochloride salt of the (3S,4R) enantiomer of 4-methoxypiperidin-3-ol. The relative stereochemistry is trans , with the hydroxyl and methoxy groups occupying opposite faces of the piperidine ring (typically diequatorial in the lowest energy chair conformation to minimize 1,3-diaxial interactions, though this depends on N-substitution).
| Property | Data |
| IUPAC Name | (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride |
| Common Name | trans-4-Methoxy-3-hydroxypiperidine HCl |
| CAS Number (Free Base) | 1932043-57-6 |
| CAS Number (HCl Salt) | 2055841-02-4 (Generic for trans-isomer salt often used) |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol (Salt); 131.17 g/mol (Base) |
| Chirality | (3S, 4R) |
| Relative Stereochemistry | Trans (Anti) |
| Appearance | White to off-white crystalline solid |
Stereochemical Visualization
The (3S,4R) configuration dictates that the C3-OH and C4-OMe groups are trans. In a standard chair conformation:
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C3 (S): The -OH group is oriented Up (Equatorial).
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C4 (R): The -OMe group is oriented Down (Equatorial).
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Note: Diequatorial orientation is thermodynamically favored over diaxial.
Physicochemical Properties
| Parameter | Value / Description | Significance |
| Solubility | High in H₂O, MeOH, DMSO; Low in CH₂Cl₂, Hexanes. | HCl salt confers excellent aqueous solubility for biological assays. |
| pKa (Calculated) | ~10.5 (Piperidine NH), ~14.8 (Secondary OH) | The secondary amine is protonated at physiological pH. |
| LogP | ~ -0.6 (Free Base) | Low lipophilicity aids in lowering the LogD of final drug candidates. |
| H-Bond Donors | 3 (NH₂⁺, OH) | Critical for interactions with solvent or protein residues (e.g., Asp/Glu). |
| H-Bond Acceptors | 3 (N, OH, OMe) | The methoxy ether acts as a weak acceptor. |
Synthetic Pathways
The synthesis of (3S,4R)-4-methoxypiperidin-3-ol generally proceeds via the ring-opening of a chiral epoxide. The trans stereochemistry is naturally established through the Sₙ2-like attack of the methoxide nucleophile on the epoxide ring.
Core Synthetic Workflow
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Precursor: N-Protected-1,2,3,6-tetrahydropyridine (e.g., N-Boc).
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Epoxidation: Oxidation of the alkene (using mCPBA) yields the syn-epoxide (racemic or chiral if asymmetric epoxidation is used).
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Regioselective Ring Opening: Methanolysis of the epoxide under acidic or basic conditions. The nucleophile (MeOH) attacks the epoxide from the back face, resulting in trans geometry.
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Deprotection & Salt Formation: Removal of the N-protecting group (e.g., TFA or HCl) and crystallization as the hydrochloride salt.
Figure 1: Synthetic route to (3S,4R)-4-Methoxypiperidin-3-ol HCl via epoxide ring opening.
Reactivity & Derivatization
This scaffold possesses three distinct reactive centers, allowing for versatile elaboration in medicinal chemistry campaigns.
A. Secondary Amine (N1) [1]
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Reactivity: Highly nucleophilic.
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Reactions: SₙAr (with heteroaryl halides), Reductive Amination (with aldehydes), Amide Coupling.
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Use Case: Attachment to the core scaffold of a drug molecule (e.g., the isoquinoline core in BLU-945).
B. Secondary Alcohol (C3-OH)
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Reactivity: Nucleophilic, oxidizable.
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Reactions: Etherification (Williamson), Acylation (Esters), Oxidation to Ketone.
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Strategic Use: Often left free to act as a hydrogen bond donor/acceptor in the binding pocket, or capped to tune solubility.
C. Methoxy Ether (C4-OMe)
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Reactivity: Generally inert under physiological conditions.
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Strategic Use: Acts as a "metabolic blocker" to prevent oxidation at the C4 position while maintaining a polar profile.
Applications in Drug Development
Case Study: EGFR Inhibitors (BLU-945)
(3S,4R)-4-Methoxypiperidin-3-ol is a key intermediate in the synthesis of BLU-945 , a potent, reversible inhibitor of EGFR harboring T790M and C797S resistance mutations.
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Role of the Scaffold: The piperidine ring is attached to the isoquinoline core. The chiral (3S,4R) configuration is essential for:
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Potency: Positioning the C3-hydroxyl group to interact with specific residues in the solvent-exposed region of the kinase ATP pocket.
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Selectivity: The trans-methoxy group provides steric bulk that fits the mutant kinase pocket better than the wild-type, reducing off-target toxicity.
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Physicochemical Tuning: The polar methoxy/hydroxy motif lowers the lipophilicity (LipE), improving metabolic stability compared to all-carbon analogs.
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Figure 2: Structure-Activity Relationship (SAR) utility of the scaffold in kinase inhibitor design.
Handling & Safety
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Desiccate to prevent hydrolysis or clumping.
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. The HCl salt is acidic; avoid contact with strong bases unless free-basing is intended.
References
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BLU-945 Synthesis & Application
- Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer.
- Source: Journal of Medicinal Chemistry (2022).
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URL: [Link]
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Stereochemical Synthesis of Piperidinols
- Synthesis and biological characterization of asymmetric piperidin-3-ol deriv
- Source: N
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URL: [Link]
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Chemical Vendor Data (CAS Verification)
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Product: (3S,4R)-4-Methoxypiperidin-3-ol.[2]
- Source: BLD Pharm / Ambeed Catalog D
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General Piperidine Reactivity
- Piperidine and Piperazine Deriv
- Source: ScienceDirect / Elsevier Reference Modules.
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URL: [Link]
